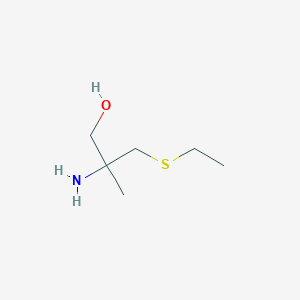

2-Amino-3-(ethylthio)-2-methylpropan-1-ol

Description

2-Amino-3-(ethylthio)-2-methylpropan-1-ol is a branched-chain amino alcohol characterized by an ethylthio (-S-CH₂CH₃) substituent at the C-3 position, a methyl group at C-2, and a hydroxyl group at C-1. Ethylthio-containing compounds, as noted in antimicrobial studies, often exhibit enhanced bioactivity due to the sulfur moiety’s electron-withdrawing and hydrophobic properties . The compound’s branched structure may also influence its solubility and stability, making it a candidate for specialized chemical syntheses.

Properties

Molecular Formula |

C6H15NOS |

|---|---|

Molecular Weight |

149.26 g/mol |

IUPAC Name |

2-amino-3-ethylsulfanyl-2-methylpropan-1-ol |

InChI |

InChI=1S/C6H15NOS/c1-3-9-5-6(2,7)4-8/h8H,3-5,7H2,1-2H3 |

InChI Key |

HWXCTONANLCBQF-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(ethylthio)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propanol with ethylthiol in the presence of a base, followed by the introduction of an amino group through amination reactions. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(ethylthio)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of simpler alcohols or amines.

Substitution: Formation of various derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(ethylthio)-2-methylpropan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(ethylthio)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Ethylthio vs. Silyloxy Substituents : The ethylthio group in the target compound offers simpler hydrophobicity compared to the bulky tert-butyldiphenylsilyloxy group in ’s compound. The latter’s silicon-based substituent increases molecular weight (343.54 vs. ~161.25) and is typically used for steric protection in synthetic chemistry .

- Ethylthio vs. Isopropoxy : The ethylthio group’s sulfur atom may enhance antimicrobial activity, as seen in pyrimidine derivatives with ethylthio substituents showing superior antibacterial effects . In contrast, the isopropoxy group in ’s compound likely improves solubility in organic solvents due to its ether linkage .

- Aliphatic vs.

Physicochemical Properties

- Molecular Weight : The tert-butyldiphenylsilyloxy analog (343.54) is significantly heavier than the target compound, impacting its diffusion and reactivity .

- Polarity : The isopropoxy group’s ether linkage may increase polarity compared to the ethylthio group’s thioether, affecting solubility profiles .

Biological Activity

2-Amino-3-(ethylthio)-2-methylpropan-1-ol, commonly referred to as a derivative of amino alcohols, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C5H13NOS

- Molecular Weight : 133.23 g/mol

- CAS Number : 124-68-5

The biological activity of this compound primarily revolves around its role as an amino alcohol. Amino alcohols are known to interact with various biological targets, including enzymes and receptors, influencing cellular signaling pathways.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism and energy production.

- Interaction with G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling, which is crucial for various physiological responses.

- Influence on Ion Channels : The compound can affect ion channel activity, altering membrane potentials and neuronal signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Neuroprotective Effects : It may offer protection against neuronal damage in models of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation in various biological systems.

Toxicological Profile

The safety profile of this compound is crucial for its application in therapeutic contexts. Toxicological studies indicate:

- Acute Toxicity : It is classified as harmful if swallowed, with skin irritation noted upon contact .

- Chronic Effects : Long-term exposure effects are still under investigation, necessitating further research to fully understand its safety profile.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antibiotic candidate.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, the compound demonstrated protective effects by reducing cell death and promoting cell survival pathways. This suggests its potential application in treating neurodegenerative conditions.

Case Study 3: Inflammation Modulation

Research examining the anti-inflammatory properties revealed that treatment with this compound significantly decreased pro-inflammatory cytokine levels in vitro, indicating a role in modulating immune responses.

Table 1: Biological Activities of this compound

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduced neuronal cell death | |

| Anti-inflammatory | Decreased cytokine levels |

Table 2: Toxicological Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.